
An In-Depth Technical Guide to 1-Cyclopropyl-1-
(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-Cyclopropyl-1-(4-

methoxyphenyl)methylamine

Cat. No.: B1586217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a primary amine featuring a unique

structural combination of a cyclopropyl ring and a methoxy-substituted phenyl group directly

attached to the aminomethyl carbon. This arrangement imparts a distinct conformational rigidity

and stereoelectronic profile, making it a valuable building block in medicinal chemistry. Its

structural motifs are frequently explored in the design of novel therapeutic agents, particularly

those targeting the central nervous system (CNS). This guide provides a comprehensive

overview of the chemical properties, synthesis, analysis, and potential applications of this

compound, offering insights for its utilization in research and drug development.

Chemical and Physical Properties
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a chiral compound that can exist as a

free base or as various salt forms, with the hydrochloride salt being common for its improved

handling and stability.
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Property Value Source

Chemical Formula C₁₁H₁₅NO (Free Base) [1]

C₁₁H₁₆ClNO (HCl Salt) [2]

Molecular Weight 177.24 g/mol (Free Base) [1]

213.70 g/mol (HCl Salt) [2]

CAS Number 54398-65-1 (Free Base)

75180-45-9 (Unspecified

stereochemistry)
[3]

58271-59-3 (HCl Salt) [2]

Melting Point
213-214 °C (decomposes)

(HCl Salt)

Boiling Point
287.4 °C at 760 mmHg (Free

Base)

Appearance
Not specified (likely an oil as

free base, solid as HCl salt)

Solubility

No specific data available;

general handling suggests

inert atmosphere storage.

Molecular Structure:

Caption: Molecular structure of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine.

Synthesis and Purification
The synthesis of 1-cyclopropyl-1-(4-methoxyphenyl)methylamine typically involves the

reaction of a suitable ketone precursor with a source of ammonia or a protected amine,

followed by reduction. While a specific, detailed protocol for this exact molecule is not readily

available in the literature, a general synthetic approach can be inferred from the synthesis of

analogous cyclopropylamines.[4]
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Hypothetical Synthetic Pathway:

Step 1: Ketone Formation Step 2: Reductive Amination Step 3: Salt Formation & Purification

Anisole Friedel-Crafts AcylationCyclopropanecarbonyl chloride, AlCl3 KetoneCyclopropyl(4-methoxyphenyl)methanone Reductive AminationNH3, H2, Raney Ni or NaBH3CN Free_Base1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Salt FormationHCl in Ether PurificationRecrystallization Final_ProductHydrochloride Salt

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
HCl.

Experimental Protocol (Adapted from similar syntheses):

Step 1: Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g.,

dichloromethane) under a nitrogen atmosphere, add cyclopropanecarbonyl chloride

dropwise at 0 °C.

After stirring for a short period, add anisole dropwise, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitored by TLC).

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated

hydrochloric acid.

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography to yield

cyclopropyl(4-methoxyphenyl)methanone.
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Step 2: Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Dissolve cyclopropyl(4-methoxyphenyl)methanone in an appropriate solvent (e.g., methanol)

saturated with ammonia.

Add a reducing agent such as sodium cyanoborohydride or perform catalytic hydrogenation

using a catalyst like Raney nickel under a hydrogen atmosphere.

Monitor the reaction by TLC until the starting material is consumed.

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

Work up the reaction mixture by partitioning between an organic solvent and water.

Extract the aqueous layer with the organic solvent.

Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the

crude free base.

Step 3: Formation and Purification of the Hydrochloride Salt

Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.[2]

Slowly add a solution of hydrogen chloride in the same solvent.

The hydrochloride salt should precipitate out of the solution.

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the

purified 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine hydrochloride.[4]

Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of 1-
Cyclopropyl-1-(4-methoxyphenyl)methylamine.

¹H NMR Spectroscopy: A ¹H NMR spectrum for a related compound, [1-(4-

Methoxyphenyl)cyclopropyl]methylamine, is available.[3] The expected signals for the target

compound would include:
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Aromatic protons: Doublets in the aromatic region, characteristic of a para-substituted

benzene ring.

Methine proton (CH-N): A multiplet, coupled to the cyclopropyl protons and the amine

protons.

Amine protons (NH₂): A broad singlet, which may exchange with D₂O.

Methoxy protons (OCH₃): A singlet around 3.8 ppm.

Cyclopropyl protons: A complex set of multiplets in the upfield region.

¹³C NMR Spectroscopy: While experimental data for the target compound is not readily

available, predicted chemical shifts would include:

Signals for the aromatic carbons, including the ipso-carbon, the carbon bearing the methoxy

group, and the other aromatic CH carbons.

A signal for the methine carbon attached to the nitrogen.

A signal for the methoxy carbon.

Signals for the cyclopropyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for:

N-H stretching: In the region of 3300-3400 cm⁻¹.

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

C=C stretching (aromatic): Around 1600 cm⁻¹ and 1500 cm⁻¹.

C-O stretching (aryl ether): Around 1250 cm⁻¹.

C-N stretching: In the region of 1000-1200 cm⁻¹.
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Mass Spectrometry (MS): Predicted mass spectrometry data for the [M+H]⁺ ion is m/z

178.12265.[1] The fragmentation pattern would likely involve cleavage of the bond between the

aminomethyl carbon and the cyclopropyl or phenyl ring, as well as loss of the methoxy group.

Biological Activity and Pharmacological Profile
The cyclopropylamine moiety is a recognized pharmacophore in medicinal chemistry, known for

its ability to modulate the activity of various enzymes and receptors.[5] While specific biological

data for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is limited, its structural features

suggest potential activity within the central nervous system.

Derivatives of this scaffold have been investigated for their interaction with various CNS

targets. For instance, related compounds have been explored as corticotropin-releasing factor

1 (CRF1) receptor antagonists, which have potential applications in the treatment of anxiety

and depression.[5] The rigid cyclopropyl group can help to lock the molecule into a specific

conformation, potentially enhancing its binding affinity to a target receptor.

The 4-methoxyphenyl group can also influence the pharmacokinetic properties of the molecule,

such as its metabolic stability and ability to cross the blood-brain barrier. The metabolic stability

of cyclopropyl-containing compounds is often enhanced compared to their linear alkyl

counterparts due to the increased strength of the C-H bonds in the cyclopropyl ring.[6][7]

Applications in Drug Development
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine serves as a versatile intermediate in the

synthesis of more complex molecules with potential therapeutic applications. Its primary amine

functionality allows for a wide range of chemical modifications, including:

Acylation: To form amides.

Alkylation: To form secondary or tertiary amines.

Reductive amination: To introduce larger substituents.

Formation of Schiff bases: Which can be further reduced or used in other reactions.
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These modifications can be used to explore the structure-activity relationships (SAR) of a

particular class of compounds and to optimize their pharmacological and pharmacokinetic

profiles. The compound's potential as a scaffold for CNS-active agents makes it of particular

interest to researchers in the fields of neurology and psychiatry.

Safety and Handling
Detailed toxicological data for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is not

available. However, based on the safety data for related amines, it should be handled with

care. It is likely to be harmful if swallowed, and may cause skin and eye irritation.[8] Standard

laboratory safety precautions should be followed, including the use of personal protective

equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in

a well-ventilated area. For the hydrochloride salt, storage in an inert atmosphere at room

temperature is recommended.

Conclusion
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a valuable chemical entity with

significant potential in the field of medicinal chemistry. Its unique structural characteristics make

it an attractive starting point for the development of novel therapeutic agents, particularly for

CNS disorders. This guide has provided a comprehensive overview of its known chemical

properties, a plausible synthetic route, and its potential applications. Further research is

warranted to fully elucidate the pharmacological profile and therapeutic potential of this and

related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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